Tidiacic
Overview
Description
Tidiacic, also known as thiazolidine-2,4-dicarboxylic acid, is a hepatoprotective compound. It is often used in combination with the amino acid arginine to form this compound arginine, which acts as a sulfur donor. This compound has been described as having similar indications and uses to silymarin, a well-known liver-protective agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tidiacic can be synthesized through a series of chemical reactions involving thiazolidine derivatives. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that the synthesis involves the formation of the thiazolidine ring and subsequent carboxylation at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The exact methods and conditions used in industrial production are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Tidiacic undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may yield products with different substituents on the thiazolidine ring.
Scientific Research Applications
Tidiacic has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving sulfur-containing compounds.
Biology: Studied for its effects on cellular processes and its potential as a protective agent against oxidative stress.
Medicine: Investigated for its hepatoprotective properties and potential therapeutic applications in liver diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tidiacic involves its role as a sulfur donor. This property allows it to participate in various biochemical processes that protect cells from oxidative damage. This compound interacts with molecular targets such as enzymes and proteins involved in detoxification pathways, thereby enhancing the liver’s ability to neutralize harmful substances .
Comparison with Similar Compounds
Similar Compounds
Silymarin: A well-known hepatoprotective agent with similar indications and uses.
Methionine: An amino acid with sulfur-donating properties, used in liver protection.
N-acetylcysteine: A compound with antioxidant properties, used to treat acetaminophen overdose and other conditions involving oxidative stress.
Uniqueness of Tidiacic
This compound is unique in its specific chemical structure, which includes the thiazolidine ring and two carboxyl groups. This structure allows it to act as an effective sulfur donor and participate in various biochemical reactions. Its combination with arginine to form this compound arginine further enhances its hepatoprotective properties, making it a valuable compound in liver therapy .
Properties
IUPAC Name |
1,3-thiazolidine-2,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBISKSIDBYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865528 | |
Record name | Tidiacic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30097-06-4 | |
Record name | 2,4-Thiazolidinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30097-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tidiacic [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030097064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tidiacic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tidiacic | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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